![molecular formula C7H6N2O B564354 OXAZOLO[3,2-A][1,3]DIAZEPINE CAS No. 105066-62-4](/img/structure/B564354.png)
OXAZOLO[3,2-A][1,3]DIAZEPINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OXAZOLO[3,2-A][1,3]DIAZEPINE is a heterocyclic compound that features a fused oxazole and diazepine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OXAZOLO[3,2-A][1,3]DIAZEPINE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzoxazole with α-haloketones, followed by cyclization to form the desired diazepine ring . The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
OXAZOLO[3,2-A][1,3]DIAZEPINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
OXAZOLO[3,2-A][1,3]DIAZEPINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of OXAZOLO[3,2-A][1,3]DIAZEPINE involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects . The compound’s structure allows it to interact with enzymes, receptors, and other proteins, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
OXAZOLO[3,2-A][1,3]DIAZEPINE can be compared with other similar compounds such as thiazolo[3,2-a][1,3]diazepines and thiadiazolo[3,2-a][1,3]diazepines . These compounds share a similar fused ring system but differ in the heteroatoms present in the rings. The unique properties of this compound, such as its specific electronic and steric characteristics, make it distinct and valuable for various applications .
List of Similar Compounds
Properties
CAS No. |
105066-62-4 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.138 |
IUPAC Name |
[1,3]oxazolo[3,2-a][1,3]diazepine |
InChI |
InChI=1S/C7H6N2O/c1-2-4-9-5-6-10-7(9)8-3-1/h1-6H |
InChI Key |
JOEWITALKOCJAI-UHFFFAOYSA-N |
SMILES |
C1=CN=C2N(C=C1)C=CO2 |
Synonyms |
Oxazolo[3,2-a][1,3]diazepine (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



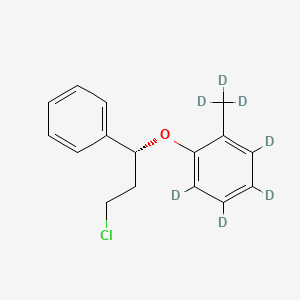

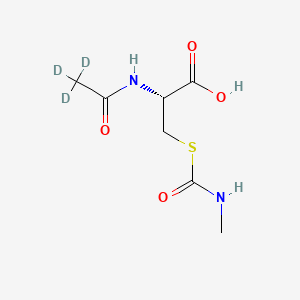
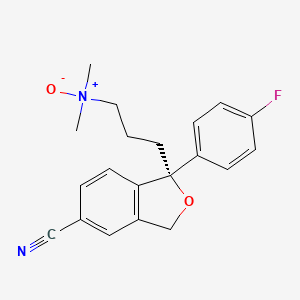

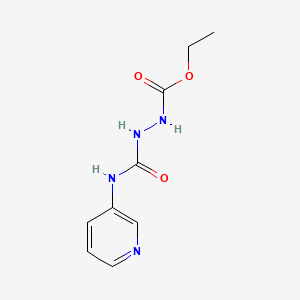
![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)
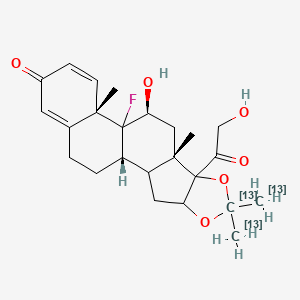

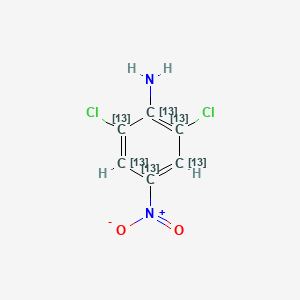
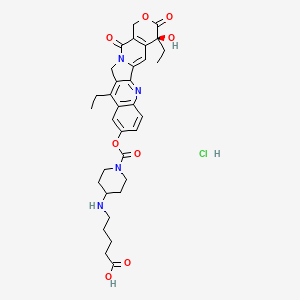
![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester](/img/structure/B564292.png)
![1-(1H-Benzo[d]imidazol-2-yl)butan-1-amine](/img/structure/B564293.png)
